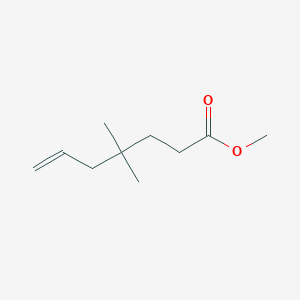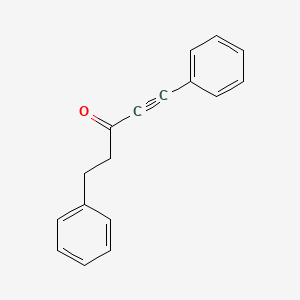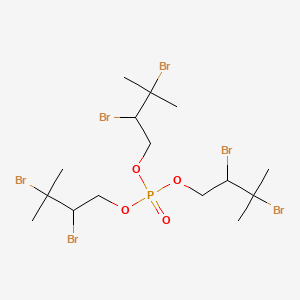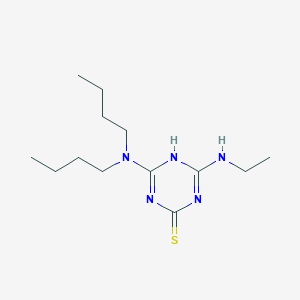
4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione typically involves the reaction of appropriate amines with triazine derivatives under controlled conditions. One common method involves the reaction of cyanuric chloride with dibutylamine and ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure controlled addition and reaction rates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-purity products.
化学反応の分析
Types of Reactions
4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted triazines with various functional groups.
科学的研究の応用
4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- 4-(Dimethylamino)-6-(methylamino)-1,3,5-triazine-2(5H)-thione
- 4-(Diethylamino)-6-(propylamino)-1,3,5-triazine-2(5H)-thione
- 4-(Dipropylamino)-6-(butylamino)-1,3,5-triazine-2(5H)-thione
Uniqueness
4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dibutylamino and ethylamino groups influences its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
112804-98-5 |
|---|---|
分子式 |
C13H25N5S |
分子量 |
283.44 g/mol |
IUPAC名 |
2-(dibutylamino)-6-(ethylamino)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C13H25N5S/c1-4-7-9-18(10-8-5-2)12-15-11(14-6-3)16-13(19)17-12/h4-10H2,1-3H3,(H2,14,15,16,17,19) |
InChIキー |
BOGQSRVPCUTCHL-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=NC(=S)N=C(N1)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
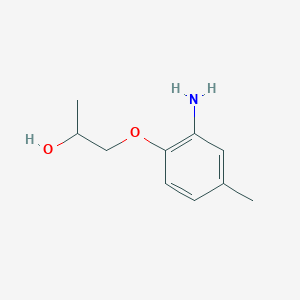

![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
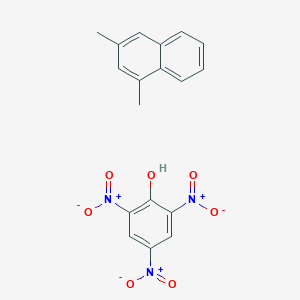
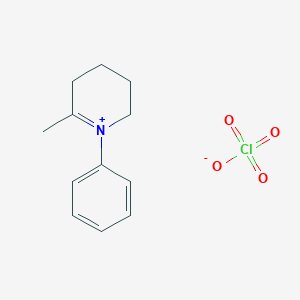
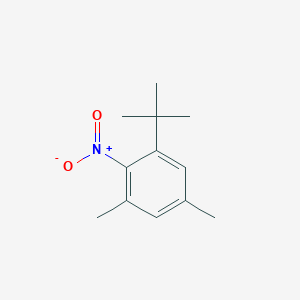
diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
